
1,1-Dichloro-2-ethoxy-2-(ethylsulfanyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene is an organic compound characterized by its unique structure, which includes both chlorine and sulfur atoms
Vorbereitungsmethoden
The synthesis of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene typically involves the reaction of ethylsulfanyl compounds with dichloroethene derivatives. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding ethylsulfanyl derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted ethene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene exerts its effects involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound reactive towards nucleophilic attack. The ethylsulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene include:
1,1-Dichloro-2-ethoxyethene: Lacks the ethylsulfanyl group, making it less versatile in redox reactions.
1,1-Dichloro-2-ethylsulfanyl-ethene: Lacks the ethoxy group, affecting its reactivity towards nucleophiles.
1,1-Dichloro-2-methoxy-2-ethylsulfanyl-ethene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
The uniqueness of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene lies in its combination of chlorine, ethoxy, and ethylsulfanyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
CAS-Nummer |
55913-33-2 |
|---|---|
Molekularformel |
C6H10Cl2OS |
Molekulargewicht |
201.11 g/mol |
IUPAC-Name |
1,1-dichloro-2-ethoxy-2-ethylsulfanylethene |
InChI |
InChI=1S/C6H10Cl2OS/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
PRBZXNZFTADKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C(Cl)Cl)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


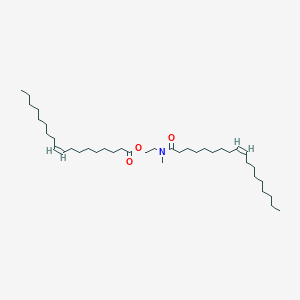
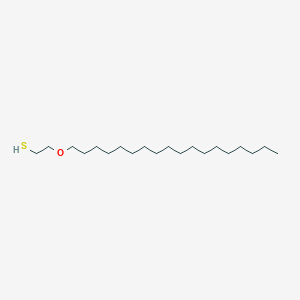
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

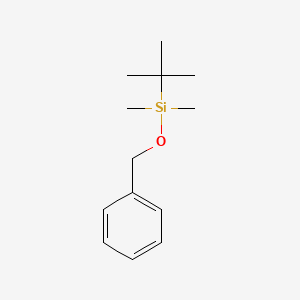
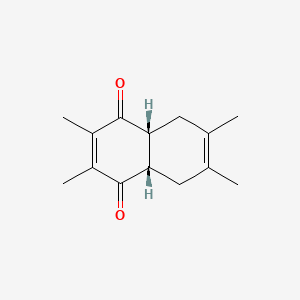
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
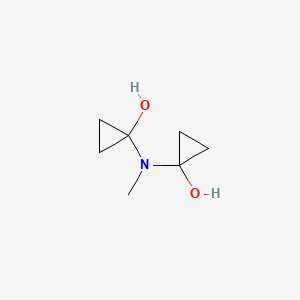

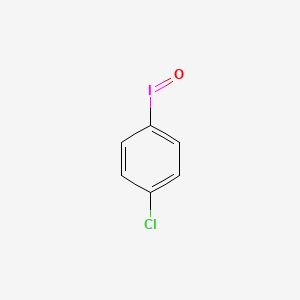
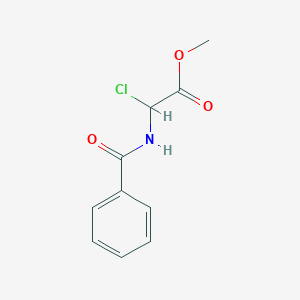
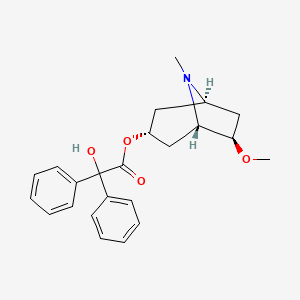
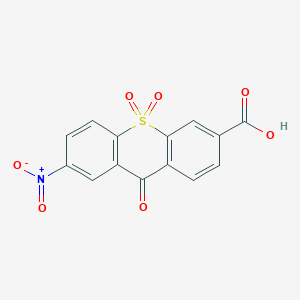
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
